Dimethoxy(phenyl)methanol

Description

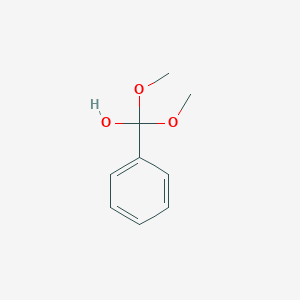

Structure

3D Structure

Properties

IUPAC Name |

dimethoxy(phenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-11-9(10,12-2)8-6-4-3-5-7-8/h3-7,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWKALYSJJBYDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1)(O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethoxy(phenyl)methanol can be synthesized through several methods. One common approach involves the reaction of methanol with paraformaldehyde in the presence of a molecularly defined nickel (II) complex as a catalyst. This reaction proceeds under mild and neutral conditions, resulting in high yields of the desired product .

Industrial Production Methods: Industrial production of dimethoxy(phenyl)methanol typically involves the oxidation of methanol over heterogeneous mixed metal surfaces of selective oxidation catalysts. This method is preferred for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Dimethoxy(phenyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using lignin peroxidase, resulting in the formation of veratraldehyde.

Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.

Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the desired product.

Major Products Formed:

Oxidation: Veratraldehyde

Reduction: Corresponding alcohol derivatives

Substitution: Various substituted benzyl alcohols

Scientific Research Applications

Dimethoxy(phenyl)methanol has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Acts as a fungal metabolite and is involved in the metabolic reactions of certain fungi.

Industry: Utilized in the production of perfumes, cosmetics, and as a solvent in organic synthesis.

Mechanism of Action

The mechanism of action of dimethoxy(phenyl)methanol involves its interaction with specific enzymes and molecular targets. For example, it stabilizes lignin peroxidase and promotes the enzyme’s ability to oxidize various substrates. This interaction is crucial for its role in fungal ligninolysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological, physicochemical, and synthetic properties of dimethoxy(phenyl)methanol derivatives are highly influenced by the positions of methoxy groups and additional substituents. Below is a structured comparison with key analogs:

Structural Isomers: 2,3- vs. 3,4-Dimethoxy Substitution

- 2,3-Dimethoxybenzyl Alcohol (CAS 5653-67-8): Exhibits a hydroxymethyl group adjacent to two methoxy groups on the phenyl ring. No direct pharmacological data is provided in the evidence, but structurally similar compounds (e.g., 2',4'-dimethoxy phenyl derivatives) show enhanced cytotoxicity in HeLa cells (IC₅₀ = 0.7 μM) compared to colchicine (IC₅₀ = 23.6 μM) .

- 3,4-Dimethoxyphenyl Derivatives: Found in anti-HIV PETT analogs (e.g., 3,4-dimethoxyphenylethyl-1,3,5-triazinyl thiourea derivatives). In cytotoxicity studies, 3',4'-dimethoxy phenyl analogs showed stronger activity in HL-60 cells than 2',4'-isomers, highlighting cell-line-dependent effects .

Pharmacological Activity

- Meta-Substitution Effects : Introduction of a methyl group at the meta-position of the phenyl ring in 3,4-dimethoxy derivatives marginally increased enzyme-binding potency, suggesting steric constraints in target pockets .

Physicochemical Properties

- Melting Points : Related dimethoxybenzyl alcohol derivatives exhibit melting points in the range of 47–50°C (e.g., triazine-based compounds) , while indole analogs with methylcarboxyethyl groups melt at 124–126°C .

- Solubility: Methoxy groups generally enhance solubility in polar solvents like methanol and dichloromethane, as seen in purification protocols .

Key Findings and Implications

Substituent Position Dictates Activity :

- 2',4'-Dimethoxy phenyl derivatives excel in HeLa cell cytotoxicity, whereas 3',4'-isomers are more potent in HL-60 cells .

- Anti-HIV activity in 3,4-dimethoxy derivatives underscores the importance of substitution patterns in target engagement .

Synthetic Flexibility :

- Methoxy-substituted benzyl alcohols are accessible via diverse routes, enabling tailored modifications for drug discovery .

Biological Activity

Dimethoxy(phenyl)methanol, also known as 3,4-dimethoxyphenylmethanol, is an organic compound characterized by its unique structure featuring two methoxy groups (-OCH₃) on a phenyl ring and a hydroxymethyl group (-CH₂OH). Its molecular formula is , with a molecular weight of approximately 168.19 g/mol. This compound has garnered attention for its biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Biological Activity Overview

Dimethoxy(phenyl)methanol exhibits several notable biological activities, including:

The biological activity of dimethoxy(phenyl)methanol can be attributed to its interactions with various biological targets. Its methoxy groups enhance lipophilicity, allowing effective interaction with cellular membranes and proteins. Notably, studies have shown that it can modulate enzyme activities related to drug metabolism, which is crucial for understanding its pharmacokinetics and potential side effects.

Interaction with Enzymes

Dimethoxy(phenyl)methanol has been reported to interact with enzymes involved in metabolic pathways. For instance, it may influence the activity of cytochrome P450 enzymes, which play a significant role in drug metabolism.

Antibacterial Activity

A study investigating the antibacterial properties of dimethoxy(phenyl)methanol revealed significant activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that the compound was effective at lower concentrations compared to traditional antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Salmonella typhimurium | 25 |

| Pseudomonas aeruginosa | 30 |

The results suggest that dimethoxy(phenyl)methanol could serve as a lead compound for developing new antibacterial agents .

Antifungal Activity

In another study focusing on antifungal activity, dimethoxy(phenyl)methanol was evaluated against common fungal pathogens. The compound exhibited promising results:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 10 |

| Aspergillus niger | 15 |

| Cryptococcus neoformans | 20 |

These findings support the potential use of dimethoxy(phenyl)methanol in treating fungal infections.

Q & A

Q. What are the primary synthetic routes for Dimethoxy(phenyl)methanol, and how can reaction conditions be optimized for yield and purity?

Dimethoxy(phenyl)methanol is typically synthesized via reduction of the corresponding aldehyde (e.g., 2,5-dimethoxybenzaldehyde) using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents such as tetrahydrofuran (THF) . Optimization involves controlling temperature (0–25°C), stoichiometric ratios, and inert atmospheres to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity .

Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish positional isomers of Dimethoxy(phenyl)methanol?

¹H and ¹³C NMR are critical for structural elucidation. For example, in 2,5-dimethoxy isomers, the aromatic proton signals split into distinct doublets due to meta-coupling (J ≈ 2–3 Hz), while para-substituted methoxy groups exhibit singlet peaks. Hydroxyl protons appear as broad singlets (~1–5 ppm) and can be confirmed via deuterium exchange .

Q. What analytical methods are recommended for assessing the photostability of Dimethoxy(phenyl)methanol?

Photodegradation studies in acetonitrile or methanol under UV/visible light (e.g., 365 nm) use HPLC-MS to monitor decomposition products like dimethoxybenzaldehyde and cinnamic acid derivatives. Kinetic analysis (e.g., pseudo-first-order rate constants) quantifies stability, with 3,5-dimethoxy isomers degrading faster than 2,5-substituted analogs .

Advanced Research Questions

Q. How do substituent positions (ortho, meta, para) on the phenyl ring influence the biological activity of Dimethoxy(phenyl)methanol derivatives?

Structure-activity relationship (SAR) studies reveal that 2,4-dimethoxy substitution enhances cytotoxicity in cancer cell lines (e.g., HeLa, IC₅₀ ≈ 0.7–2.3 μM) compared to 3,4-dimethoxy analogs. This is attributed to improved hydrophobic interactions with target proteins, as shown by CoMSIA models (q² = 0.857, r² = 0.984) . Fluorinated derivatives (e.g., 4-fluoro-2,6-dimethoxy) further modulate electronic properties, altering binding affinities in enzyme inhibition assays .

Q. What computational strategies resolve contradictions in reactivity data for Dimethoxy(phenyl)methanol under varying conditions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for oxidation or substitution reactions. For example, methoxy group orientation affects steric hindrance in nucleophilic aromatic substitution, explaining discrepancies in reaction rates between 2,5- and 3,5-dimethoxy isomers . Molecular dynamics simulations further predict solvation effects on reaction pathways.

Q. How can degradation products of Dimethoxy(phenyl)methanol be identified and quantified in complex matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode detects trace metabolites. For instance, autoxidation products like bicyclopentadione derivatives (C₂₃H₂₄O₈) are identified via high-resolution MS (HRMS) and validated against synthetic standards . Quantitation uses external calibration curves with deuterated internal standards (e.g., D₃-methanol).

Methodological Guidance

Q. What protocols ensure reproducible synthesis of enantiomerically pure Dimethoxy(phenyl)methanol derivatives?

Chiral resolution employs chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC. Asymmetric catalysis using Jacobsen’s Mn-salen complexes achieves enantiomeric excess (ee) >90% for fluorinated analogs. Polarimetry and circular dichroism (CD) verify optical purity .

Q. Which in vitro assays are suitable for evaluating the anti-fungal activity of Dimethoxy(phenyl)methanol analogs?

Broth microdilution assays (CLSI M38-A2 guidelines) against Fusarium oxysporum or Aspergillus candidus determine minimum inhibitory concentrations (MICs). Cytotoxicity is assessed via MTT assays on mammalian cell lines (e.g., Vero cells), with selectivity indices (SI = IC₅₀/MIC) >10 indicating therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.